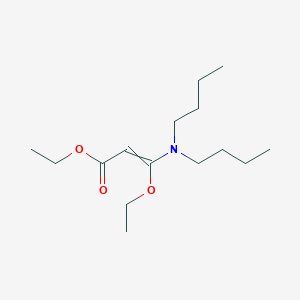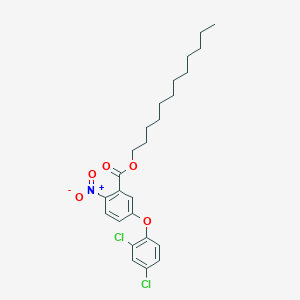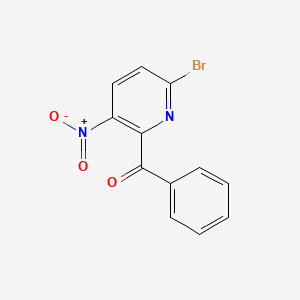![molecular formula C11H14S B14611490 [(3-Methylbut-3-en-2-yl)sulfanyl]benzene CAS No. 58468-95-4](/img/structure/B14611490.png)
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is a chemical compound with a unique structure that combines a benzene ring with a sulfanyl group attached to a 3-methylbut-3-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 3-methylbut-3-en-2-yl substituent. One common method is the nucleophilic substitution reaction where a benzene ring is treated with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the 3-methylbut-3-en-2-yl substituent using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Lewis acids like aluminum chloride, boron trifluoride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methylbut-3-en-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo various substitution reactions. These interactions can affect biological pathways and molecular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-2-butenyl)-benzene: Similar structure but lacks the sulfanyl group.
(3-Methylbut-2-en-2-yl)benzene: Similar structure but with different substituents on the benzene ring.
Uniqueness
[(3-Methylbut-3-en-2-yl)sulfanyl]benzene is unique due to the presence of both the sulfanyl group and the 3-methylbut-3-en-2-yl substituent, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
58468-95-4 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
3-methylbut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
Clé InChI |
RCAPCUORHXVNJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


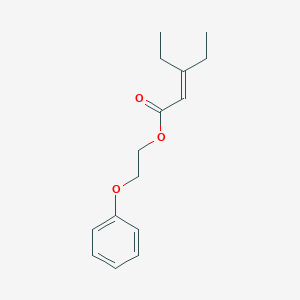
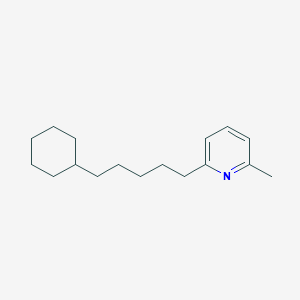
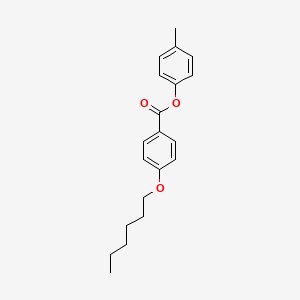
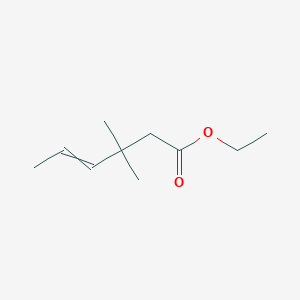
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
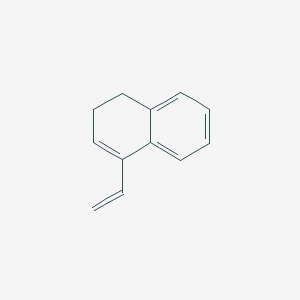

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
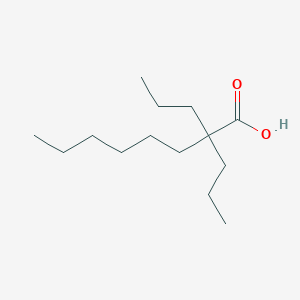
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
